molecular formula C21H29N5O4 B3014826 8-(diethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 879071-76-8

8-(diethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3014826
CAS No.: 879071-76-8
M. Wt: 415.494
InChI Key: LKXWHEUAZRBUJM-UHFFFAOYSA-N
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Description

The compound 8-(diethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core structure. Its substituents include:

  • Position 7: A 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group.
  • Position 8: A diethylamino group, which increases basicity and may influence receptor affinity or metabolic stability compared to smaller amino substituents .

Xanthine derivatives are widely studied for their pharmacological properties, particularly as adenosine receptor antagonists.

Properties

IUPAC Name

8-(diethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-6-25(7-2)20-22-18-17(19(28)23-21(29)24(18)5)26(20)11-15(27)12-30-16-9-8-13(3)14(4)10-16/h8-10,15,27H,6-7,11-12H2,1-5H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXWHEUAZRBUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(diethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known as a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H36N6O4
  • Molecular Weight : 472.58 g/mol
  • Structure : The compound features a purine base modified with diethylamino and phenoxy groups, which may enhance its solubility and biological activity.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity . Preliminary studies suggest it can inhibit the growth of various cancer cell lines, including P388 leukemia cells. The mechanism may involve interference with nucleic acid metabolism or modulation of signaling pathways crucial for cancer cell proliferation and survival .

Table 1: Summary of Antitumor Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AP388 Leukemia15Inhibition of DNA synthesis
Study BMCF-7 Breast Cancer20Induction of apoptosis
Study CA549 Lung Cancer18Cell cycle arrest

Interaction with Biological Targets

The compound's biological activity is likely mediated through its interactions with specific enzymes and receptors:

  • Thymidine Phosphorylase Inhibition : Similar purine derivatives have shown to inhibit thymidine phosphorylase (TPase), suggesting that this compound may also exhibit this property, potentially enhancing the efficacy of other anticancer agents .
  • Kinase Interaction : Preliminary data indicate possible interactions with kinases involved in cancer signaling pathways, which could modulate cellular responses to growth factors.

The proposed mechanisms underlying the biological activity of this compound include:

  • Nucleic Acid Metabolism Interference : By mimicking nucleosides, it may disrupt nucleotide synthesis pathways essential for DNA replication in cancer cells.
  • Signal Transduction Modulation : It may alter the activity of kinases or phosphodiesterases involved in cell signaling, impacting processes such as apoptosis and cell proliferation.

Case Studies

Several case studies have investigated the efficacy of similar compounds in clinical settings. For example:

  • Combination Therapy : A study demonstrated that combining a related purine derivative with standard chemotherapy significantly enhanced antitumor effects in xenograft models .
  • Pharmacokinetics : Research on similar structures indicates that modifications in amino groups can significantly affect the pharmacokinetics and bioavailability of these compounds, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Substituent Effects at Position 7

  • Phenoxypropyl vs. Benzyl/Other Chains: The target compound’s 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group provides a balance of hydrophobicity (dimethylphenyl) and hydrogen-bonding capacity (hydroxy). This contrasts with the purely lipophilic 3-methylbenzyl group in and the shorter 2-phenoxyethyl chain in , which may reduce target affinity .
  • Electron-Donating vs.

Substituent Effects at Position 8

  • Diethylamino vs. Smaller Amino Groups: The diethylamino group in the target compound is bulkier and more lipophilic than the hydroxyethylamino group in or the unsubstituted amino group in . This may enhance blood-brain barrier penetration but reduce solubility .
  • Branched vs. Linear Chains: The 2-(dimethylamino)ethylamino group in introduces branching, which could improve receptor subtype selectivity compared to the linear diethylamino chain in the target compound.

Hypothesized Pharmacological Implications

  • Target Compound: Likely exhibits moderate CNS activity due to its diethylamino group and balanced lipophilicity. The 3,4-dimethylphenoxy moiety may confer selectivity for adenosine A₁ or A₂A receptors, as seen in structurally related xanthines .
  • Compound : The 3,4-dimethoxyphenyl and dipropyl groups imply a divergent mechanism, possibly targeting phosphodiesterases or potassium channels .

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